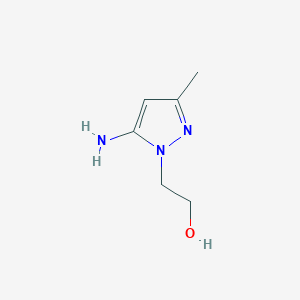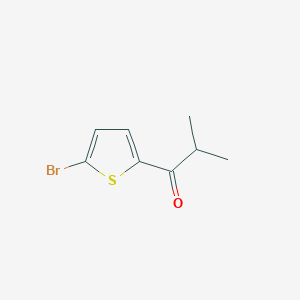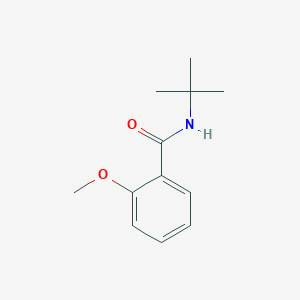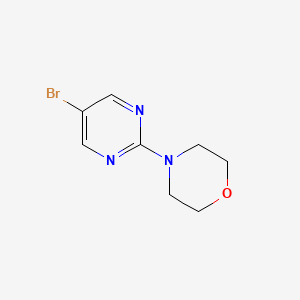
4-Acetoxy-2',5'-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-2',5'-dimethylbenzophenone is a chemical compound that is part of a broader class of organic molecules known for their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 4-Acetoxy-2',5'-dimethylbenzophenone, they do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of similar benzophenone derivatives.
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding the potential synthetic routes for 4-Acetoxy-2',5'-dimethylbenzophenone. For instance, the synthesis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, a compound with a similar acetoxy functional group, was achieved and its structure confirmed by NMR spectroscopy and X-ray crystallography . This suggests that similar techniques could be employed in the synthesis and structural confirmation of 4-Acetoxy-2',5'-dimethylbenzophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using NMR spectroscopy and X-ray crystallography, as seen in the study of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone . These techniques are crucial for determining the configuration and conformation of molecules, which are essential for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the basic hydrolysis of 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone led to the formation of phenylpropenoic acid derivatives, demonstrating the susceptibility of the acetoxy group to nucleophilic attack . This information can be extrapolated to predict the reactivity of the acetoxy group in 4-Acetoxy-2',5'-dimethylbenzophenone under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their functional groups and molecular structure. For instance, the photo-Fries rearrangement of p-Methoxyphenyl o-acetoxybenzoate to yield 2′-acetoxy-2-hydroxy-5-methoxybenzophenone indicates that such compounds can undergo photochemical transformations, which could be relevant for the study of 4-Acetoxy-2',5'-dimethylbenzophenone . Additionally, the fluorescence quenching detection of specific ions using a bifunctional fluorescent sensor based on a dibenzoic acid derivative highlights the potential for benzophenone derivatives to be used in sensing applications .
Applications De Recherche Scientifique
Synthesis of Complex Compounds
The compound has been involved in the synthesis of intricate molecular structures. For instance, it played a role in the radical arylation process of benzene, which is a crucial step in synthesizing carbazomycin B, a compound with significant implications in organic chemistry (Crich & Rumthao, 2004).
UV Light Stabilization
In material science, 2,5-Dimethylbenzophenone, a derivative, has been extensively used as a UV light stabilizer in plastics, cosmetics, and films. Its production involves the benzoylation of p-xylene using clay-supported catalysts, showcasing its critical role in enhancing the durability of materials against UV light degradation (Yadav, Asthana, & Kamble, 2003).
Nonlinear Optical Properties
Exploring its potential in the field of optics, derivatives of this compound have been investigated for their third-order nonlinear optical properties. This research is foundational for developing advanced optical devices, such as optical limiters and switches, underlining the compound's significance in modern optical technology (Naseema et al., 2010).
Photoreactive Nature
The compound has been explored for its photoreactive properties, particularly in the generation of indanone derivatives and benzofurans. These derivatives have a wide range of applications, including synthetic organic chemistry, due to their selective reactivity and the potential for creating complex molecular structures (Plíštil et al., 2006).
Propriétés
IUPAC Name |
[4-(2,5-dimethylbenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMHNWFOSSTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409217 |
Source


|
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-2',5'-dimethylbenzophenone | |
CAS RN |
303098-84-2 |
Source


|
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1276898.png)



